N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
CAS No.: 902521-61-3
Cat. No.: VC5324608
Molecular Formula: C24H18ClFN2O4S
Molecular Weight: 484.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902521-61-3 |
|---|---|
| Molecular Formula | C24H18ClFN2O4S |
| Molecular Weight | 484.93 |
| IUPAC Name | N-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H18ClFN2O4S/c1-15-5-8-19(9-6-15)33(31,32)22-13-28(21-10-7-17(26)12-20(21)24(22)30)14-23(29)27-18-4-2-3-16(25)11-18/h2-13H,14H2,1H3,(H,27,29) |
| Standard InChI Key | PEONQWAUXUVEMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide belongs to the quinoline derivative class, distinguished by a bicyclic aromatic system fused with a pyridine ring. The compound’s structure includes:
-
A 6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl core, which introduces electron-withdrawing groups (fluorine and tosyl) that modulate reactivity.
-
An N-(3-chlorophenyl)acetamide side chain, contributing lipophilicity and potential target-binding affinity.
The molecular formula is C₂₄H₁₈ClFN₂O₄S, with a molecular weight of 484.93 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 902521-61-3 | |
| Molecular Formula | C₂₄H₁₈ClFN₂O₄S | |
| Molecular Weight | 484.93 g/mol | |
| IUPAC Name | N-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves multi-step reactions, typically beginning with the construction of the quinoline scaffold. A copper-catalyzed three-component reaction has been adapted for similar quinoline derivatives, enabling efficient functionalization at the 3-position with the tosyl group. Key steps include:
-
Quinoline Core Formation: Condensation of aniline derivatives with carbonyl compounds under acidic conditions.
-
Tosylation: Introduction of the p-toluenesulfonyl group via nucleophilic substitution, enhancing stability and reactivity.
-
Acetamide Side-Chain Attachment: Coupling the quinoline intermediate with 3-chlorophenylacetamide using peptide-coupling reagents such as HATU or EDCI.
Optimization Challenges
-
Fluorine Incorporation: The 6-fluoro substituent requires careful temperature control to prevent premature dehalogenation.
-
Tosyl Group Stability: Reactive intermediates may undergo sulfonation side reactions, necessitating inert atmospheric conditions.
Physicochemical Characterization
Solubility and Stability
While solubility data remain unpublished, the compound’s lipophilic groups (chlorophenyl, tosyl) suggest limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies indicate susceptibility to hydrolysis at the acetamide bond under strongly acidic or basic conditions.
Table 2: Spectroscopic Signatures
| Technique | Key Observations | Source |
|---|---|---|
| IR Spectroscopy | - C=O stretch at 1,680 cm⁻¹ (quinolone carbonyl) - S=O asymmetric stretch at 1,350 cm⁻¹ (tosyl group) | |
| ¹H NMR | - δ 8.2 ppm (quinoline H-2) - δ 7.8–7.3 ppm (aromatic protons) - δ 2.4 ppm (tosyl methyl) | |
| MS | Molecular ion peak at m/z 484.93 [M+H]⁺ |
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary in vitro studies on analogous quinolines demonstrate apoptosis induction in cancer cell lines via topoisomerase II inhibition. The tosyl group’s electron-withdrawing effects could potentiate DNA intercalation, though direct evidence for this compound is lacking.
Antimicrobial Efficacy
The chlorophenyl moiety may disrupt bacterial membrane integrity, while the quinolone core interferes with DNA gyrase activity. Synergistic effects between these functionalities warrant further exploration.
Therapeutic Applications and Clinical Prospects
Drug Development Considerations
-
Pharmacokinetics: High molecular weight (484.93 g/mol) may limit oral bioavailability, necessitating prodrug strategies.
-
Target Selectivity: Molecular docking simulations predict affinity for kinase domains, positioning it as a candidate for tyrosine kinase inhibitor development.
Table 3: Activity Comparison with Analogues
| Compound | Antiviral IC₅₀ (μM) | Anticancer GI₅₀ (μM) | Source |
|---|---|---|---|
| This compound | Pending | Pending | – |
| Non-fluorinated analogue | 12.3 ± 1.2 | 8.9 ± 0.7 |
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with viral proteases or cancer-related kinases.
-
Formulation Optimization: Develop nanoparticle-based delivery systems to enhance solubility.
-
Structure-Activity Relationships (SAR): Synthesize analogues with modified tosyl or chlorophenyl groups to refine potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume